molecular formula C9H9BO4 B151833 (5-Methoxybenzofuran-2-yl)boronic acid CAS No. 551001-79-7

(5-Methoxybenzofuran-2-yl)boronic acid

Cat. No. B151833
M. Wt: 191.98 g/mol
InChI Key: XLIQZZGLIJLKTF-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

The solution of 5-methoxybenzofuran (1.0 g, 6.76 mmol) in dry tetrahydrofuran (50 mL) was kept below −60° C. under nitrogen, while BuLi (8.10 mmol, 2.5M solution in hexane) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C., followed by dropwise addition of triisopropyl borate (3.8 g, 20.21 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (30 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-methoxybenzofuran-2-ylboronic acid (986 mg, 76%), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mmol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1.[Li]CCCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([B:17]([OH:22])[OH:18])=[CH:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC2=C(C=CO2)C1
Step Two
Name
Quantity
8.1 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again below −60° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with hydrochloric acid (30 mL, 2N)
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC2=C(C=C(O2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 986 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.